molecular formula C6H13NO2 B137129 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane CAS No. 142753-10-4

2-(N-Methyl-2-aminoethyl)-1,3-dioxolane

Cat. No. B137129
CAS RN: 142753-10-4
M. Wt: 131.17 g/mol
InChI Key: ZUUQKDDUUOFCNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioxolane derivatives is often achieved through reactions involving precursors with the necessary functional groups to form the dioxolane ring. For example, the synthesis of N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (H2L) and its complexes is described, indicating the use of dioxime ligands to form mononuclear complexes with various metal ions . Another related compound, N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (LH2), is synthesized and its complexes with metal ions are obtained, suggesting a similar approach to the synthesis of dioxolane derivatives .

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by the presence of the 1,3-dioxolane ring. The papers describe the coordination of metal ions to the ligands through nitrogen atoms, which is a common feature in the chemistry of vic-dioximes . The structure of these compounds is further elucidated using various spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy, which are essential tools for determining the molecular structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of dioxolane derivatives can be inferred from the reactions they undergo to form complexes with metal ions. The formation of mononuclear complexes with Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ ions indicates that these dioxolane derivatives can act as ligands, coordinating through their nitrogen atoms . The ability to form stable complexes with metal ions is a significant aspect of the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are closely related to their molecular structure and the substituents attached to the dioxolane ring. The papers provide information on the properties of the synthesized compounds and their complexes through elemental analyses, magnetic susceptibility measurements, conductivity, and thermogravimetric analysis . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications.

Scientific Research Applications

Synthesis of Complex Molecules

  • Compounds related to 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane have been utilized in the synthesis of vic-dioxime complexes, demonstrating their role in forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in catalysis and materials science due to their unique structural properties (Canpolat & Kaya, 2005).

Pharmaceutical Intermediates

  • The use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides showcases the role of dioxolane derivatives in pharmaceutical synthesis. These compounds serve as intermediates for the development of novel therapeutic agents (Johnson & Miller, 2009).

Polymer Science

  • Dioxolane-based polymers have been explored for their thermal behavior, indicating their potential in creating materials with specific thermal properties. The study of polymethacrylates with a 1,3-dioxolane ring highlights this application, revealing insights into the degradation and stability of these polymers (Ilter et al., 2002).

Organic Synthesis Catalysts

  • Bismuth compounds have been used in the synthesis of dioxolanes, dioxanes, and dioxepines, with 1,3-dioxolane derivatives acting as crucial intermediates. This application underscores the versatility of dioxolane compounds in facilitating organic synthesis processes (Podgorski et al., 2010).

Agricultural Chemistry

  • Novel dioxolane ring compounds have been synthesized and shown to possess significant fungicidal and herbicidal activities. These studies highlight the potential of dioxolane derivatives in developing new agrochemicals to manage phytopathogen diseases (Min et al., 2022).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-2-6-8-4-5-9-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUQKDDUUOFCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621008
Record name 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142753-10-4
Record name 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane
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